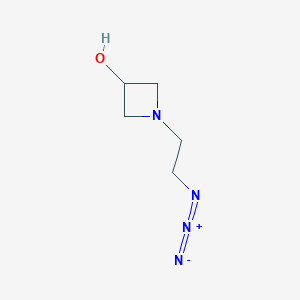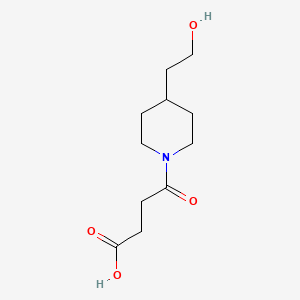
1-(2-Azidoethyl)azetidin-3-ol
Vue d'ensemble
Description
1-(2-Azidoethyl)azetidin-3-ol is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocycles containing one nitrogen atom . They are often used in organic synthesis and medicinal chemistry due to their ubiquity in natural products .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . A plausible mechanism for the formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement .Applications De Recherche Scientifique
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
Research highlights the significance of cyclic β-amino acids, including derivatives of azetidin-3-ol, in drug research due to their biological relevance. Metathesis reactions, such as ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are extensively used for synthesizing alicyclic β-amino acids or other densely functionalized derivatives. These methods offer selective and stereocontrolled methodologies, showcasing the versatility, robustness, limitations, and efficiency of metathesis reactions in accessing functionalized β-amino acid derivatives (Kiss, Kardos, Vass, & Fülöp, 2018).
Antibacterial Activity and Drug Delivery
The β-lactam family, including azetidinones, demonstrates significant efficacy against a wide variety of disease-causing pathogens with minimal toxicity towards mammalian cells. Research into overcoming bacterial resistance to β-lactam antibiotics, such as penicillin and its derivatives, includes exploring drug delivery approaches like liposomes and nanoparticles, and developing structural variants with alternative mechanisms of action (Abeylath & Turos, 2008).
Anticancer Applications
Monocyclic β-lactams, a category including 2-azetidinones, have found applications beyond their antibacterial properties, showing promise in areas such as neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. Recent patents and research focus on the therapeutic potential of these compounds in treating various cancers, highlighting their safety, non-toxicity, and emerging roles in non-antibiotic activities (Grabrijan, Strašek, & Gobec, 2020).
Antiviral and Anti-inflammatory Properties
Azithromycin, a macrolide antibiotic, exhibits anti-viral and anti-inflammatory properties and has been investigated for potential treatments against coronaviruses. This reflects the broader interest in exploring compounds with azide functional groups, like 1-(2-Azidoethyl)azetidin-3-ol, for their potential in treating viral infections and associated inflammatory responses (Oliver & Hinks, 2020).
Orientations Futures
Azetidines have important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Therefore, future research could focus on developing new synthetic strategies towards functionalized azetidines .
Propriétés
IUPAC Name |
1-(2-azidoethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-8-7-1-2-9-3-5(10)4-9/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBMQPVSHXDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid](/img/structure/B1476646.png)


![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)

